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Compound of Interest

Compound Name: 1-Formyl-beta-carboline

Cat. No.: B1336114

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-B-carboline is a notable alkaloid derivative recognized for its diverse biological
activities, including potential as a neuroprotective agent and its role in inhibiting viral entry
through signaling pathway modulation.[1][2][3] This technical guide provides a comprehensive
overview of the spectroscopic characterization of 1-Formyl-3-carboline. It includes a summary
of expected quantitative spectroscopic data, detailed experimental protocols for key analytical
techniques, and a visualization of its known signaling pathway interactions. This document is
intended to serve as a valuable resource for researchers engaged in the study and
development of 3-carboline-based compounds.

Chemical Structure and Properties

Systematic Name: 9H-pyrido[3,4-blindole-1-carbaldehyde

Molecular Formula: C12HsN20

Molecular Weight: 196.21 g/mol

CAS Number: 20127-63-3[4]

Appearance: Typically a yellow powder
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Spectroscopic Data

While a complete set of experimentally validated spectroscopic data for 1-Formyl-B-carboline is
not readily available in the public domain, the following tables summarize the expected values
based on the analysis of similar 3-carboline and aromatic aldehyde compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts () are in ppm. Predicted values are based on standard chemical shift
tables and data for analogous structures.

Table 1: Predicted *H NMR Spectral Data (in CDCls, 400 MHz)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~10.1 S 1H H-1' (Aldehyde)
~8.5 d 1H H-3
~8.2 d 1H H-8
~7.8 d 1H H-4
~7.6 t 1H H-6
~7.4 t 1H H-7
~7.3 d 1H H-5
~9.0 brs 1H N-9-H

Table 2: Predicted 13C NMR Spectral Data (in CDCls, 100 MHz)
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Chemical Shift (8) ppm Assignment
~193 C-1' (C=0)
~145 C-1

~141 C-4a

~138 C-8a

~130 C-4b

~129 C-6

~122 C-3

~121 C-5

~120 C-7

~115 C-4

~112 C-8

~128 C-9%a

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands
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Wavenumber (cm~?)

Intensity

Assignment

~3300 Medium, Broad N-H Stretch (Indole)
~3100-3000 Medium Aromatic C-H Stretch
~2850, ~2750 Medium, Sharp Aldehyde C-H Stretch

C=0 Stretch (Aromatic
~1685-1705 Strong, Sharp

Aldehyde)[5][6][7][8]
~1620-1450 Medium-Strong C=C and C=N Ring Stretching
~1350 Medium C-N Stretch

Ortho-disubstituted Benzene
~750 Strong

C-H Bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Expected UV-Vis Absorption Maxima (in Methanol)

Amax (nm) Molar Absorptivity (g) Transition
~240 High - T
~290 Medium T - T
~350 Low n - 1m*

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data (Electron lonization - EI)
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miz Relative Intensity Assighment
196 High [M]*

195 High [M-H]*

167 Medium [M-CHOJ*

140 Medium [M-CHO-HCNJ*

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of 1-Formyl-3-

carboline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 1-Formyl-f3-carboline in 0.5-0.7 mL
of deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds). The use of a high-purity
solvent is crucial for accurate results.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
H NMR Acquisition:

o Acquire a one-dimensional proton spectrum with a spectral width of approximately 12
ppm.

o Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
o Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Use a spectral width of approximately 220 ppm.
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o Alonger relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are
generally required due to the lower natural abundance and smaller gyromagnetic ratio of
the 13C nucleus.

o Data Processing: Process the acquired Free Induction Decay (FID) using appropriate
software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and
baseline correction. Calibrate the chemical shifts using the residual solvent peak as an
internal standard (CDCls: dH = 7.26 ppm, 6C = 77.16 ppm; DMSO-de: dH = 2.50 ppm, dC =
39.52 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the
powdered 1-Formyl--carboline sample directly onto the ATR crystal. Ensure good contact
between the sample and the crystal by applying pressure with the built-in clamp.

o Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the sample with 100-200 mg
of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a
fine powder. Press the mixture into a transparent pellet using a hydraulic press.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

e Acquisition:

(¢]

Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr
pellet.

o

Place the sample in the spectrometer's sample holder.

[¢]

Acquire the sample spectrum over a range of 4000-400 cm~1.

[¢]

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

» Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.
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Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a stock solution of 1-Formyl--carboline in a UV-grade solvent
such as methanol or ethanol at a concentration of approximately 1 mg/mL. From the stock
solution, prepare a dilute solution (e.g., 10 ug/mL) to ensure that the absorbance falls within
the linear range of the instrument (typically 0.1-1.0 AU).[9][10]

¢ Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
e Acquisition:
o Fill a quartz cuvette with the pure solvent to be used as a blank.
o Fill a second matched quartz cuvette with the sample solution.
o Place the blank and sample cuvettes in the appropriate holders in the spectrophotometer.
o Scan the sample over a wavelength range of 200-800 nm.[11]

» Data Processing: The software will automatically subtract the blank spectrum from the
sample spectrum. Identify the wavelengths of maximum absorbance (Amax).

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of 1-Formyl--carboline in a suitable volatile
solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 pg/mL.[12]

 Instrumentation: A mass spectrometer equipped with an Electron lonization (EI) or
Electrospray lonization (ESI) source can be used. For alkaloid analysis, ESI is often
preferred for its soft ionization.[12][13]

¢ Acquisition (ESI-MS):
o Infuse the sample solution directly into the ESI source at a flow rate of 5-10 pL/min.

o Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-
500.
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o Optimize ion source parameters such as capillary voltage and desolvation temperature to
maximize the signal of the protonated molecule [M+H]*.

o Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to
confirm the elemental composition.

Signaling Pathway and Experimental Workflow

1-Formyl-B-carboline has been identified as an inhibitor of the PI3K/Akt signaling pathway,
which plays a crucial role in cell survival and proliferation.[3][14][15][16] This inhibition is a key
mechanism of its antiviral activity, particularly against the Newcastle disease virus (NDV).[15]
[17][18]
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Caption: Inhibition of the PI3K/Akt signaling pathway by 1-Formyl-p-carboline.
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The following diagram illustrates a general workflow for the spectroscopic characterization of a
novel compound like 1-Formyl-f3-carboline.
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Caption: General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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